molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Cat. No. B142145
CAS RN: 1729-63-1
M. Wt: 219.28 g/mol
InChI Key: FTGVWSKYBMZSOE-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a chemical compound . It is also known as Dibenzosuberol . The molecular formula is C15H14O . It is used as the base structure of various tricyclic antidepressants .


Synthesis Analysis

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile involves photoamination of 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives . The resulting 5-substituted 10-alkylamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes were converted to 5-substituted N-alkyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines by a treatment with AcOH .


Molecular Structure Analysis

The molecular structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile can be viewed using Java or Javascript .


Chemical Reactions Analysis

The photoadditions of ammonia and alkylamines (RNH2) to 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives occurred at the C10–C11 double bond upon the irradiation .


Physical And Chemical Properties Analysis

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is an off-white fine crystalline powder . Its molecular weight is 194.27 .

Scientific Research Applications

Synthesis of Cyclotribenzylenes

This compound is utilized in the synthesis of cyclotribenzylenes, which are tricyclic aromatic hydrocarbons. These compounds have potential applications in materials science due to their unique electronic and structural properties .

Calmodulin Inhibition

It functions as a calmodulin inhibitor, which can affect various crucial cellular processes. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, and its inhibition can be pivotal in studying intracellular signal transduction .

Formal [5 + 2] Annulation Reaction

A synthetic methodology involves using this compound for the synthesis of 5H-dibenzo[a,d]cycloheptenes via a Tf2O-mediated formal [5 + 2] annulation reaction. This process is significant for creating structurally diverse compounds with high efficiency and regioselectivity .

Fluorescence Spectroscopy

The compound has been studied for its excited-state properties using fluorescence spectroscopy. This research can contribute to our understanding of the photophysical behavior of similar organic compounds .

Mass Spectrum Fragmentation

Research into the mass spectrum fragmentation of this compound provides insights into the possible fragmentation patterns of similar compounds, which is essential for identifying and characterizing them in various scientific applications .

1,3-Dipolar Cycloaddition Reactions

It is involved in 1,3-dipolar cycloaddition reactions, which are widely used in organic synthesis to create five-membered rings. This compound can yield less stable conformers through nitrogen extrusion processes .

Synthetic Route Development

New synthetic routes have been developed using this compound to create substituted dibenzocycloheptenes, which are important for medicinal chemistry and drug development .

Each application mentioned above represents a unique field where 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile plays a crucial role. The compound’s versatility in these areas highlights its importance in scientific research and potential industrial applications.

ChemicalBook Royal Society of Chemistry Royal Society of Chemistry - Cycloaddition Google Patents - Preparation Method ResearchGate - Mass Spectrum Fragmentation Oxford Academic - Synthetic Route Analytical Sciences - Excited-State Properties

Future Directions

Studies suggest that Dibenzosuberane and its analogues may have anti-viral properties . This indicates potential future directions for research and development in the field of antiviral drugs.

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVWSKYBMZSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555746
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

CAS RN

1729-63-1
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.0 g (23.0 mmol) of tin tetrachloride are slowly added to a solution of 21.1 g (92.3 mmol) of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene [V. Mychajlyszyn et al, Coll. Czech. Chem. Comm. 24, 3955 (1959)] and 11.3 g (114 mmol) of trimethylsilylcyanide in 150 ml of methylene chloride. The reaction mixture is stirred at room temperature for 10 hours and then diluted with 150 ml of methylene chloride, and 200 ml of water are added. The organic phase is separated off, washed with dilute sodium bicarbonate solution, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallization of the residue from toluene gives 18.0 g (88.9%) of 5-cyano-10,11-dihydro-5H-dibenzo[a,d]-cycloheptene, melting point 89°-90° C. (compound (104), Table 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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